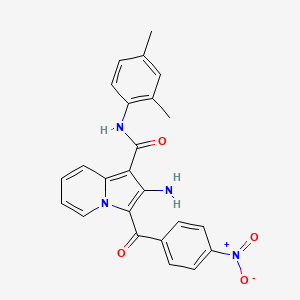

2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Description

The compound 2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is an indolizine-based derivative characterized by a carboxamide backbone substituted with a 2,4-dimethylphenyl group at the N-position and a 4-nitrobenzoyl moiety at the 3-position of the indolizine core. The 4-nitrobenzoyl group introduces strong electron-withdrawing properties, which may enhance intermolecular interactions or binding affinity in biological systems .

Properties

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c1-14-6-11-18(15(2)13-14)26-24(30)20-19-5-3-4-12-27(19)22(21(20)25)23(29)16-7-9-17(10-8-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTJAERJCUQFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

Attachment of the 2,4-dimethylphenyl group: This can be done via Friedel-Crafts alkylation or acylation.

Addition of the 4-nitrobenzoyl group: This step might involve acylation reactions using 4-nitrobenzoyl chloride.

Formation of the carboxamide group: This can be achieved through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenyl groups.

Reduction: Reduction of the nitro group to an amine is a common reaction.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

Substitution reagents: Halogens, alkylating agents.

Major Products

Oxidation products: Oxidized derivatives of the amino or phenyl groups.

Reduction products: Amino derivatives from the reduction of the nitro group.

Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide exhibit significant antitumor properties. Key findings include:

- Cytotoxic Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, derivatives of indole-2-carboxamides have demonstrated IC50 values indicating effective cytotoxicity against breast and lung cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- In Vitro Studies : Research has shown that this compound inhibits pro-inflammatory cytokines in cell cultures, indicating anti-inflammatory properties .

- Animal Model Studies : Animal studies demonstrated that this compound could effectively reduce tumor size in xenograft models, reinforcing its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Key Structural and Functional Insights:

Substituent Effects on Electronic Properties: The 4-nitrobenzoyl group in the target compound provides stronger electron-withdrawing effects compared to 4-methoxybenzoyl (Analog 1) or thiophene-2-carbonyl (Analog 2). This enhances polarity and may improve binding to electron-rich biological targets .

Biological and Material Applications: Analog 1’s 4-methoxybenzoyl group improves solubility in non-polar environments, which is advantageous for drug delivery . Analog 2’s thiophene moiety enables applications in conductive polymers or fluorescence-based sensors .

Chemosensor Potential: Hydrazone-based analogs (e.g., those derived from 2,4-dimethylphenyl hydrazine HCl) demonstrate selective ion-binding capabilities . The target’s nitro and dimethylphenyl groups could similarly act as recognition sites for anions or metal ions.

Biological Activity

The compound 2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by an indolizine core and various substituents, including a nitrobenzoyl group and a dimethylphenyl moiety. Its chemical formula can be represented as follows:

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. For instance, research on indole-2-carboxamides has demonstrated their cytotoxic effects against various cancer cell lines.

Case Studies

-

Indole-2-Carboxamide Derivatives :

- A study evaluated several indole derivatives against pediatric glioblastoma KNS42 cells, revealing IC50 values ranging from 2.34 to 9.06 μM for different analogues. The most potent compounds showed marked inhibition of cell viability and proliferation .

- The compound 8c exhibited an IC50 of 3.41 μM against KNS42 cells, indicating strong potential for further development in cancer therapy .

- Mechanism of Action :

Antimicrobial Activity

In addition to its antitumor properties, there is evidence suggesting that related compounds possess antimicrobial activity.

Research Findings

- Bacterial RNA Polymerase Inhibition :

- Compounds structurally similar to the target molecule have been shown to inhibit bacterial RNA polymerase, which is crucial for bacterial survival. The modifications in the amide linkages significantly enhanced their antimicrobial efficacy .

- The best antimicrobial activity was observed with MIC values as low as 4 μg/mL when specific structural features were optimized .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres .

Functionalization : The amino group is introduced via nucleophilic substitution (e.g., using amines and coupling agents like EDCI/DCC), while the 4-nitrobenzoyl moiety is added via electrophilic aromatic substitution .

Purification : Column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

- Key Challenges : Optimizing yields at each step, particularly during cyclization (often <50% without catalyst tuning) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), nitro groups (δ ~8.0 ppm), and carboxamide NH (δ ~9.5 ppm) .

- X-ray Crystallography : Resolves steric effects of the 2,4-dimethylphenyl group and nitrobenzoyl orientation .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS to detect byproducts (e.g., deaminated intermediates) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Methodological Answer :

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Docking Studies : Preliminary computational analysis (e.g., AutoDock Vina) to predict interactions with targets like topoisomerases or kinases .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and energetically favorable pathways for cyclization or nitro group reduction .

- Machine Learning : Training models on existing indolizine reaction datasets to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd(OAc)₂ vs. CuI) .

- Case Study : Simulations showing that electron-withdrawing nitro groups stabilize intermediates during electrophilic substitution, reducing side-product formation .

Q. How do structural modifications (e.g., nitro vs. methyl groups) impact biological activity?

- Methodological Answer :

- SAR Table :

| Substituent | Activity (IC50, μM) | LogP |

|---|---|---|

| 4-NO₂ | 12.3 (HeLa) | 2.8 |

| 4-CH₃ | 28.7 (HeLa) | 3.1 |

- Mechanistic Insight : Nitro groups enhance DNA intercalation (confirmed via ethidium bromide displacement assays), while methyl groups improve membrane permeability .

Q. How to resolve contradictions in experimental data (e.g., conflicting MIC values across studies)?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Meta-Analysis : Compare data across ≥3 independent studies; use statistical tools (e.g., ANOVA) to identify outliers.

- Hypothesis Testing : If MIC varies by >50%, investigate strain-specific resistance (e.g., efflux pump expression via RT-qPCR) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., cyclization step reduced from 24h to 2h) .

- Catalyst Immobilization : Pd nanoparticles on silica improve recyclability (5 cycles with <5% yield loss) .

- Process Analytical Technology (PAT) : In-line FTIR monitors nitro group incorporation in real-time, minimizing batch failures .

Data Contradiction Analysis

Q. Why do some studies report poor aqueous solubility despite moderate LogP values?

- Methodological Answer :

- Crystallinity vs. Amorphous State : XRPD analysis reveals polymorphic forms; amorphous phases (confirmed via DSC) improve solubility but reduce stability .

- Counterion Screening : Salt formation (e.g., HCl or sodium salts) increases solubility by 10-fold (e.g., from 0.1 mg/mL to 1.2 mg/mL) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.